4-Trifluoromethoxy-4'-trifluoromethylbiphenyl-2-ylamine
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Overview
Description
4-Trifluoromethoxy-4’-trifluoromethylbiphenyl-2-ylamine is a compound that features both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethoxy-4’-trifluoromethylbiphenyl-2-ylamine typically involves multiple steps, starting with the formation of the biphenyl core. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of one phenyl ring is coupled with a halogenated derivative of the other phenyl ring in the presence of a palladium catalyst . The trifluoromethoxy and trifluoromethyl groups are then introduced through nucleophilic substitution reactions using appropriate reagents such as trifluoromethanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethoxy-4’-trifluoromethylbiphenyl-2-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Trifluoromethoxy-4’-trifluoromethylbiphenyl-2-ylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Trifluoromethoxy-4’-trifluoromethylbiphenyl-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity and activity . These interactions can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethoxy-4’-trifluoromethylbiphenyl: Lacks the amine group, which can significantly alter its chemical and biological properties.
4-Trifluoromethoxy-4’-trifluoromethylphenylamine: Contains only one phenyl ring, making it less complex and potentially less versatile in applications.
Uniqueness
4-Trifluoromethoxy-4’-trifluoromethylbiphenyl-2-ylamine is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on a biphenyl structure with an amine functional group. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
5-(trifluoromethoxy)-2-[4-(trifluoromethyl)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)9-3-1-8(2-4-9)11-6-5-10(7-12(11)21)22-14(18,19)20/h1-7H,21H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTMTRIYJVXVGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)OC(F)(F)F)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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